p-Lacto-N-hexaose (pLNH)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

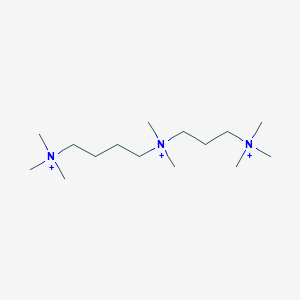

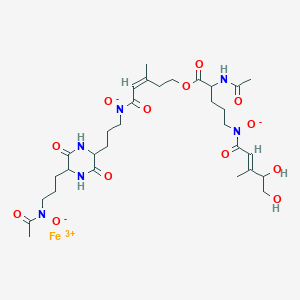

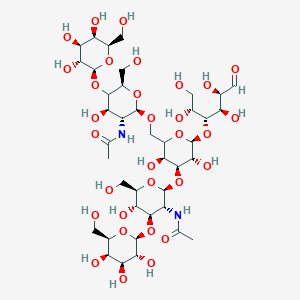

p-Lacto-N-hexaose, also known as PLNH, belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. p-Lacto-N-hexaose is soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

Isolation and Structural Elucidation

- p-Lacto-N-hexaose (pLNH) and its derivatives have been isolated from human milk, providing insights into their structures. These oligosaccharides, including fucosyllacto-N-hexaose and sialyl fucosyllacto-N-hexaose, have been characterized using techniques like borate paper electrophoresis and glycosidase digestion (Yamashita, Tachibana, & Kobata, 1977).

Chemical Synthesis

- The first synthesis of pLNH, using a convergent strategy, has been accomplished. This synthetic approach is significant for understanding the complex structures of human milk oligosaccharides (Bandara, Stine, & Demchenko, 2019).

Tumor-Associated Antigens

- Synthesized derivatives of pLNH, such as di- and trifucosylated para-lacto-N-hexaose, have been linked to tumor-associated antigens. These structures, present in human milk, show potential in cancer research (Nilsson, Lönn, & Norberg, 1991).

High-Performance Liquid Chromatography (HPLC) Characterization

- The use of HPLC and proton NMR spectroscopy has been instrumental in characterizing lacto-N-hexaose and its fucosylated derivatives from human milk. This helps in understanding the structural composition of these complex sugars (Dua, Goso, Dube, & Bush, 1985).

Application in Microbial Metabolism

- pLNH's metabolic pathway involving N-acetylhexosamine 1-kinase has been identified in Bifidobacterium longum, which suggests its role in intestinal colonization and interaction with human milk oligosaccharides (Nishimoto & Kitaoka, 2007).

Binding to Helicobacter pylori

- Lacto-N-difucohexaose I, a derivative of pLNH, has been synthesized for its potential to bind to Helicobacter pylori, indicating its relevance in studying bacterial pathogenesis and host-microbe interactions (Miyazaki, Sato, Furukawa, & Ajisaka, 2010).

Chemoenzymatic Synthesis

- The chemoenzymatic synthesis of pLNH combines chemical and enzymatic methods, demonstrating the complexity of human milk oligosaccharides and providing avenues for detailed structural studies (Ooi et al., 2022).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of p-Lacto-N-hexaose (pLNH) can be achieved through the enzymatic transglycosylation of lacto-N-hexaose (LNH) using β-galactosidase from Bifidobacterium bifidum.", "Starting Materials": [ "Lactose", "β-galactosidase from Bifidobacterium bifidum", "Lacto-N-hexaose (LNH)" ], "Reaction": [ "Lactose is first hydrolyzed by β-galactosidase from Bifidobacterium bifidum to produce glucose and galactose.", "LNH is then added to the reaction mixture with the enzyme and the resulting mixture is incubated at an appropriate temperature and pH to allow for transglycosylation to occur.", "The transglycosylation reaction results in the transfer of a galactose residue from lactose to the non-reducing end of LNH, forming pLNH.", "The reaction is then terminated by heating or by inactivating the enzyme, and the pLNH product is purified using chromatographic techniques." ] } | |

CAS No. |

64331-48-2 |

Molecular Formula |

C40H68N2O31 |

Molecular Weight |

1073.0 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

JBUKBMAGFHJXMR-VGGBRENTSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

physical_description |

Solid |

Synonyms |

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.